

Physicochemical Properties of Maltotriitol: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Maltotriitol, a sugar alcohol derived from the hydrogenation of maltotriose, is a polyol with emerging applications in the food, pharmaceutical, and biotechnology sectors. Its unique physicochemical properties, including high water solubility, thermal stability, and low hygroscopicity under typical storage conditions, make it a versatile excipient and functional ingredient. This technical guide provides a comprehensive overview of the core physicochemical properties of **Maltotriitol**, detailed experimental methodologies for their determination, and visual representations of its production workflow and a key biological interaction. All quantitative data are summarized for clarity and ease of comparison.

Core Physicochemical Properties

Maltotriitol (IUPAC name: (2S,3R,4R,5R)-4-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyhexane-1,2,3,5,6-pentol) is a trisaccharide sugar alcohol.[1][2] Its fundamental properties are detailed below.

General and Physical Properties

Maltotriitol typically appears as a white to off-white crystalline powder.[3][4][5] Key physical and chemical identifiers are summarized in Table 1.



Property	Value	Source
Molecular Formula	C18H34O16	
Molecular Weight	506.45 g/mol	
CAS Number	32860-62-1	
Appearance	White to off-white crystalline powder	
Melting Point	184 °C	_
Boiling Point (Predicted)	970.5 ± 65.0 °C	_
Density (Predicted)	1.75 ± 0.1 g/cm ³	-
pKa (Predicted)	12.71 ± 0.70	-

Solubility Profile

Maltotriitol's solubility is dictated by its highly polar nature, owing to the presence of numerous hydroxyl groups. It is very soluble in water, forming extensive hydrogen bonds. Its solubility in other solvents is limited, as detailed in Table 2.

Solvent	Solubility	Reference
Water	Very Soluble	
Ethanol	Slightly Soluble	
Methanol	More soluble than in ethanol	
Dimethyl Sulfoxide (DMSO)	Good Solubility	
Chloroform	Poor Solubility	-
Hexane	Insoluble	-

Stability and Hygroscopicity



Maltotriitol exhibits notable thermal and pH stability. It is stable at room temperature and has a defined melting point of 184°C. Studies have shown its ability to enhance the thermal stability of enzymes like pullulanase at elevated temperatures (e.g., 60°C). Furthermore, it maintains its molecular integrity across a broad pH range, with optimal stability observed between pH 6.0 and 9.5.

Its hygroscopic nature is moderate and highly dependent on the relative humidity (RH). Under RH levels below 70%, moisture absorption is minimal. Between 70-80% RH, it begins to moderately absorb moisture. Significant moisture uptake occurs at RH levels above 82%, which necessitates appropriate packaging and storage conditions to prevent caking.

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of polyols like **Maltotriitol** are provided below. These are generalized methods and may require optimization for specific laboratory conditions.

Determination of Melting Point

The melting point of **Maltotriitol** can be determined using the capillary method with a melting point apparatus.

- Sample Preparation: A small amount of finely powdered, dry Maltotriitol is packed into a capillary tube to a height of 2-3 mm.
- Apparatus Setup: The capillary tube is placed in the heating block of a calibrated melting point apparatus.
- Heating and Observation: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
- Data Recording: The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting point.

Determination of Solubility

The equilibrium solubility method can be employed to quantify the solubility of **Maltotriitol** in a given solvent at a specific temperature.



- Sample Preparation: An excess amount of Maltotriitol is added to a known volume of the solvent in a sealed, thermostatically controlled vessel.
- Equilibration: The mixture is agitated (e.g., using a magnetic stirrer) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Sample Collection and Analysis: After equilibration, the suspension is allowed to settle, and an aliquot of the supernatant is carefully withdrawn using a filtered syringe.
- Quantification: The concentration of Maltotriitol in the clear supernatant is determined using an appropriate analytical technique, such as high-performance liquid chromatography (HPLC) with a refractive index detector (RID) or by gravimetric analysis after solvent evaporation.
- Repeatability: The experiment is repeated at different temperatures to construct a solubility curve.

Hygroscopicity Analysis

Hygroscopicity can be assessed by measuring the moisture uptake of the sample when exposed to different relative humidity conditions.

- Sample Preparation: A pre-weighed, anhydrous sample of Maltotriitol is placed in a tared container.
- Controlled Environment: The container is placed in a desiccator or a controlled humidity chamber set to a specific relative humidity (e.g., using saturated salt solutions).
- Moisture Absorption: The sample is stored at a constant temperature, and its weight is monitored periodically until a constant weight is achieved.
- Calculation: The percentage of moisture absorbed is calculated as the increase in weight relative to the initial dry weight of the sample.
- Data Collection: This procedure is repeated for a range of relative humidity levels to generate a moisture sorption isotherm.

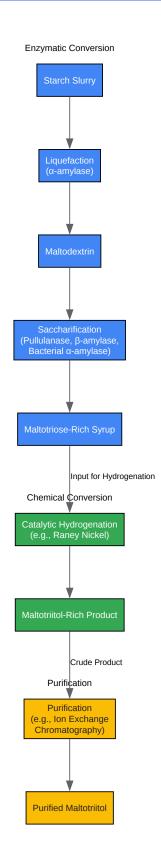


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Production Workflow and Biological Interaction Production of Maltotriitol from Starch

Maltotriitol is commercially produced from starch through a multi-step enzymatic and chemical process. The general workflow involves liquefaction, saccharification, and hydrogenation.





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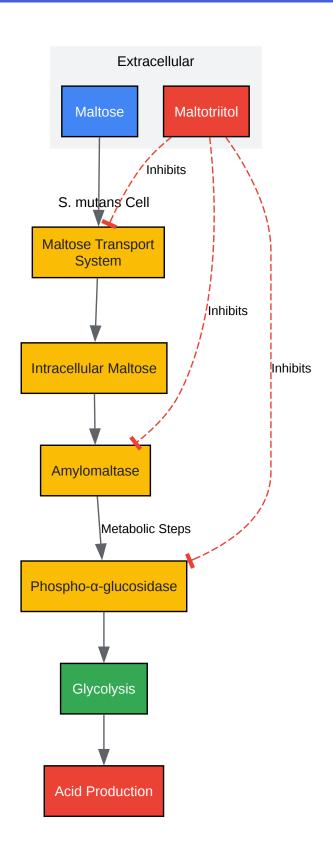
Caption: Production workflow of Maltotriitol from starch.



Inhibition of Maltose Metabolism in Streptococcus mutans

In the context of oral microbiology, **Maltotriitol** has been shown to inhibit the metabolism of maltose in Streptococcus mutans, a key bacterium involved in dental caries. This inhibition can occur at several points in the metabolic pathway.





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